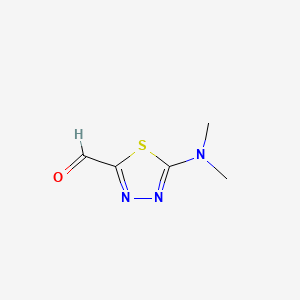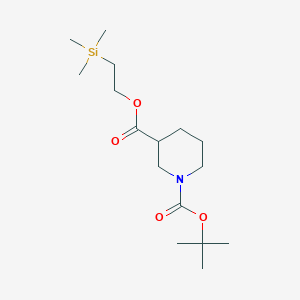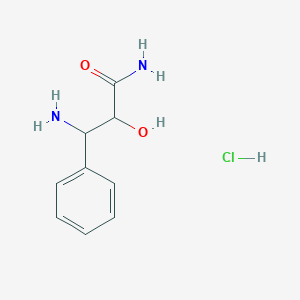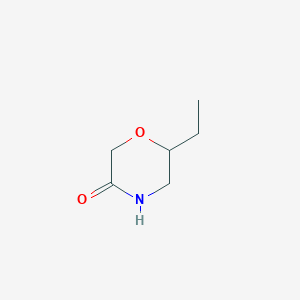
6-Ethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, featuring an ethyl group at the 6th position and a ketone functional group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylmorpholin-3-one typically involves the cyclization of amino alcohols or their derivatives. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Transition metal catalysis, such as Cu(I), Cu(II), and Ni(II), can also be employed to facilitate the formation of the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by further functionalization to introduce the ethyl and ketone groups . This method ensures high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethylmorpholin-3-one undergoes various chemical reactions typical of secondary amines and ketones. These include:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 6-Ethylmorpholin-3-ol.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
6-Ethylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of corrosion inhibitors and surface-active agents.
Mecanismo De Acción
The mechanism of action of 6-Ethylmorpholin-3-one involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerol and thereby modulating endocannabinoid signaling . This interaction can influence various physiological processes, including pain perception and inflammation.
Comparación Con Compuestos Similares
Morpholine: The parent compound, lacking the ethyl and ketone groups.
6-Methylmorpholin-3-one: Similar structure but with a methyl group instead of an ethyl group.
3-Morpholinone: Lacks the ethyl group.
Uniqueness: 6-Ethylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The ketone group at the 3rd position also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
6-ethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-7-6(8)4-9-5/h5H,2-4H2,1H3,(H,7,8) |
Clave InChI |
PBWNIYNJNBUEOT-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNC(=O)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


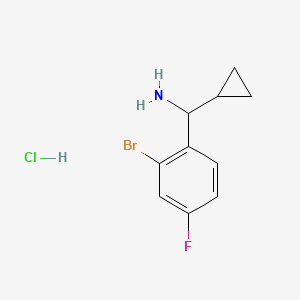

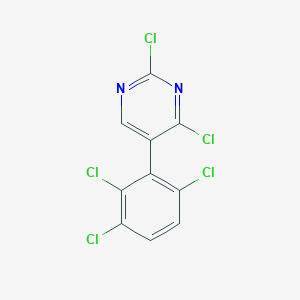
![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
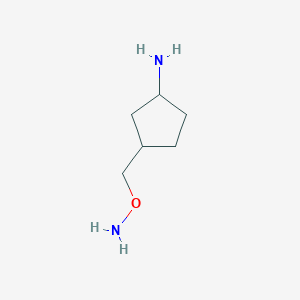

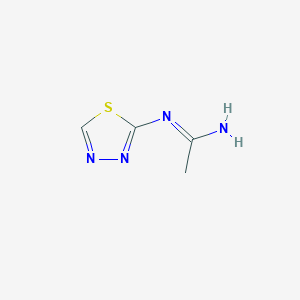
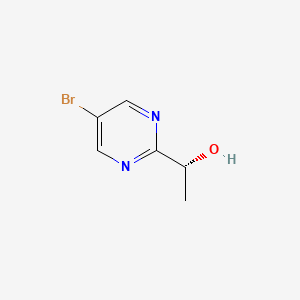
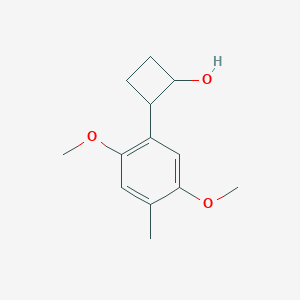
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
